Cholic acid-cysteine-cyanuric chloride complex
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Overview
Description
Cholic acid-cysteine-cyanuric chloride complex is a hapten linker molecule that comprises cholic acid, cysteine, and cyanuric chloride. This complex is used in various scientific research applications due to its unique structure and properties. Cholic acid is a bile acid that plays a crucial role in the digestion and absorption of fats, while cysteine is an amino acid that contains a thiol group, making it reactive. Cyanuric chloride is a triazine derivative that acts as a reactive group for covalent attachment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholic acid-cysteine-cyanuric chloride complex involves several steps:
Activation of Cholic Acid: Cholic acid is first activated by converting it into its acyl chloride derivative using thionyl chloride.
Coupling with Cysteine: The activated cholic acid is then reacted with cysteine in the presence of a base such as triethylamine to form a cholic acid-cysteine conjugate.
Reaction with Cyanuric Chloride: The cholic acid-cysteine conjugate is then reacted with cyanuric chloride under controlled conditions to form the final complex.
Industrial Production Methods: Industrial production of this complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale activation of cholic acid.
- Efficient coupling with cysteine.
- Controlled reaction with cyanuric chloride to form the complex.
Types of Reactions:
Substitution Reactions: The complex can undergo substitution reactions where the chlorine atoms in cyanuric chloride are replaced by other nucleophiles.
Oxidation and Reduction: The thiol group in cysteine can undergo oxidation to form disulfide bonds, while reduction can break these bonds.
Hydrolysis: The complex can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the complex into its constituent parts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products where chlorine atoms are replaced by other functional groups.
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Hydrolysis: Breakdown products such as cholic acid, cysteine, and cyanuric chloride derivatives.
Scientific Research Applications
Cholic acid-cysteine-cyanuric chloride complex has a wide range of applications in scientific research:
Chemistry: Used as a hapten linker molecule in the synthesis of various compounds.
Biology: Employed in the study of protein-ligand interactions and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in vaccine formulations.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of cholic acid-cysteine-cyanuric chloride complex involves its ability to form covalent bonds with target molecules. The cyanuric chloride moiety acts as a reactive group that can covalently attach to nucleophiles such as amines or thiols. This covalent attachment allows the complex to act as a linker molecule, facilitating the study of various biochemical processes.
Molecular Targets and Pathways:
Protein-Ligand Interactions: The complex can bind to proteins, allowing the study of ligand binding and enzyme activity.
Drug Delivery: The complex can be used to deliver drugs to specific targets by covalently attaching to target molecules.
Comparison with Similar Compounds
Cholic Acid-Cysteine Complex: Lacks the reactive cyanuric chloride moiety, making it less versatile.
Cysteine-Cyanuric Chloride Complex: Does not contain cholic acid, limiting its applications in bile acid-related studies.
Cholic Acid-Cyanuric Chloride Complex: Lacks the thiol group from cysteine, reducing its reactivity.
Uniqueness: The cholic acid-cysteine-cyanuric chloride complex is unique due to its combination of cholic acid, cysteine, and cyanuric chloride. This combination provides a versatile molecule that can be used in a wide range of scientific research applications, making it more valuable compared to similar compounds.
Properties
Molecular Formula |
C30H44Cl2N4O6S |
---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
(2S)-3-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-2-[[(4S)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H44Cl2N4O6S/c1-14(4-7-23(40)33-20(25(41)42)13-43-28-35-26(31)34-27(32)36-28)17-5-6-18-24-19(12-22(39)30(17,18)3)29(2)9-8-16(37)10-15(29)11-21(24)38/h14-22,24,37-39H,4-13H2,1-3H3,(H,33,40)(H,41,42)/t14-,15-,16+,17+,18-,19-,20+,21+,22-,24-,29-,30+/m0/s1 |
InChI Key |
RWMVHYQWOIGDJF-BWIRBJOJSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)N[C@H](CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NC(CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origin of Product |
United States |
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